molecular formula C20H25N3O6S B2980480 Ethyl 4-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 900002-32-6

Ethyl 4-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No. B2980480
CAS RN: 900002-32-6
M. Wt: 435.5
InChI Key: JYANOTFBYYDOFL-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The compound also contains an ethyl group, a thio group, and a dimethoxyphenethyl group, which could potentially influence its properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, an ethyl group, a thio group, and a dimethoxyphenethyl group . These groups could potentially influence the compound’s physical and chemical properties, as well as its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, for example, could undergo reactions such as substitution, addition, or ring-opening, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl group could increase its hydrophobicity, while the dimethoxyphenethyl group could influence its polarity .

Scientific Research Applications

Structural and Spectroscopic Analysis

One study focused on the synthesis and characterization of a similar compound, illustrating a multi-component reaction involving ethyl 3-aminocrotonate and phenyl isothiocyanates, among others, to produce a 6-thioxo-1,6-dihydropyrimidine-5-carboxylate derivative. The study provided detailed insights into the crystal structure, FT-IR, 1H, and 13C NMR spectroscopic characterization, and density functional theory calculations, enhancing understanding of molecular geometry, vibrational frequencies, and electronic properties (Pekparlak et al., 2018).

Synthesis and Biological Applications

Further research explored the synthesis of C-4 substituted dihydropyrimidinones, highlighting their calcium channel binding studies. These compounds were derived from reactions involving Ethyl 1,2-dihydro-1,6-dimethyl/6-methyl-2-oxopyrimidine-5-carboxylates, signifying their potential in medicinal chemistry, particularly in modulating calcium channel activity (Singh et al., 2009).

Microwave-Mediated Synthesis

Another study reported on the microwave-mediated, catalyst- and solvent-free synthesis of novel tetrahydropyrimidines, showcasing an efficient and eco-friendly method for producing ethyl 2-oxo/thio-4-aryl-6-(arylsulfonylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylates via the Biginelli reaction. This method emphasizes advancements in synthetic techniques that reduce environmental impact (Harikrishnan et al., 2013).

Antimicrobial and Anti-HIV Properties

Investigations into the antimicrobial and anti-HIV activities of certain derivatives, including 3,4-dimethoxy-l-[{(2-aryl/alkyl amino)-2-oxoethyl} amino]-ethylbenzene and related compounds, have been conducted. These studies revealed the potential of such compounds in combating various microorganisms, showcasing their significance in the development of new therapeutic agents (Patel & Chikhalia, 2006).

Ionic Liquid-Promoted Synthesis

A notable advancement includes the ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives, demonstrating an environmentally friendly and rapid method for creating compounds with potential antimicrobial activity. This research highlights the role of ionic liquids in facilitating efficient and green chemical syntheses (Tiwari et al., 2018).

Future Directions

The study of pyrimidine derivatives is a rich field with many potential applications in medicine and other areas. This particular compound, with its unique combination of functional groups, could be of interest for future research .

properties

IUPAC Name

ethyl 4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S/c1-5-29-19(25)17-12(2)22-20(26)23-18(17)30-11-16(24)21-9-8-13-6-7-14(27-3)15(10-13)28-4/h6-7,10H,5,8-9,11H2,1-4H3,(H,21,24)(H,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYANOTFBYYDOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

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